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molecular formula C14H13NO4 B8590212 3-Benzyloxy-4-nitro-benzyl alcohol

3-Benzyloxy-4-nitro-benzyl alcohol

Cat. No. B8590212
M. Wt: 259.26 g/mol
InChI Key: YOHBKLUNXLBOSK-UHFFFAOYSA-N
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Patent
US07291635B2

Procedure details

To a cold (ice-water) solution of the title A compound, 3-benzyloxy-4-nitro-benzaldehyde (6.13 g, 23.8 mmol) in methanol (60 mL) is added in portions with stirring sodium borohydride (906 mg, 24 mmol) and the mixture is allowed to warm up to RT overnight. The mixture is evaporated to dryness at aspirator pressure and the residue is triturated with 2N aqueous HCl and extracted 3 times with EtOAc. The organic extracts are washed with brine, dried over anhydrous MgSO4, filtered and evaporated to give 3-benzyloxy-4-nitro-benzyl alcohol which solidifies on standing at RT under vacuum.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
906 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[N+:17]([O-:19])=[O:18])[CH:12]=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[N+:17]([O-:19])=[O:18])[CH2:12][OH:13])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CC1[N+](=O)[O-]
Name
Quantity
906 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to dryness at aspirator pressure
CUSTOM
Type
CUSTOM
Details
the residue is triturated with 2N aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with EtOAc
WASH
Type
WASH
Details
The organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(CO)C=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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